molecular formula C8H9N5 B2863280 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 891038-92-9

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B2863280
CAS No.: 891038-92-9
M. Wt: 175.195
InChI Key: SSVSIXSYXPJJEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of several hours . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and tetrazole-containing compounds, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to its specific combination of a methyl group and a tetrazole ring attached to an aniline core. This structure imparts distinct chemical properties, making it particularly useful in proteomics research and other specialized applications .

Properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)2-3-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSIXSYXPJJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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